Ethanone, 2-((1,3-dimethylbutyl)amino)-1-(4-methoxyphenyl)-, hydrochloride
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Overview
Description
Ethanone, 2-((1,3-dimethylbutyl)amino)-1-(4-methoxyphenyl)-, hydrochloride is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a methoxyphenyl group and a dimethylbutylamino group, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-((1,3-dimethylbutyl)amino)-1-(4-methoxyphenyl)-, hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methoxybenzaldehyde with 2-bromo-1-(1,3-dimethylbutyl)ethanone under basic conditions to form the intermediate. This intermediate is then subjected to reductive amination with 1,3-dimethylbutylamine to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to facilitate the direct introduction of functional groups into organic compounds, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-((1,3-dimethylbutyl)amino)-1-(4-methoxyphenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethanone, 2-((1,3-dimethylbutyl)amino)-1-(4-methoxyphenyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 2-((1,3-dimethylbutyl)amino)-1-(4-methoxyphenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The methoxyphenyl group plays a crucial role in binding to the active sites of enzymes, while the dimethylbutylamino group influences the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its chemoselective properties in amine protection and deprotection sequences.
Tertiary butyl esters:
Uniqueness
Ethanone, 2-((1,3-dimethylbutyl)amino)-1-(4-methoxyphenyl)-, hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
97182-68-8 |
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Molecular Formula |
C15H24ClNO2 |
Molecular Weight |
285.81 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-(4-methylpentan-2-ylamino)ethanone;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-11(2)9-12(3)16-10-15(17)13-5-7-14(18-4)8-6-13;/h5-8,11-12,16H,9-10H2,1-4H3;1H |
InChI Key |
OPRJBPJGNFQUHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NCC(=O)C1=CC=C(C=C1)OC.Cl |
Origin of Product |
United States |
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